An In-depth Technical Guide to the Chemical Properties of Sodium Malate for Laboratory Use
An In-depth Technical Guide to the Chemical Properties of Sodium Malate for Laboratory Use
This guide provides an in-depth exploration of the chemical properties of sodium malate, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the causality behind its laboratory applications, grounded in its fundamental chemical nature.
Core Chemical Identity and Structure
Sodium malate is the sodium salt of malic acid, a naturally occurring dicarboxylic acid.[1] Its chemical formula is C₄H₄Na₂O₅. In the laboratory, it is typically supplied as an odorless, white crystalline powder that is freely soluble in water.[1]
Stereoisomerism: A Critical Consideration
Malic acid possesses a chiral center, leading to two stereoisomers: L-malate and D-malate. Consequently, sodium malate can exist in three forms:
-
Sodium L-Malate: Derived from the naturally occurring L-malic acid.
-
Sodium D-Malate: Derived from the synthetic D-malic acid.
-
Sodium DL-Malate: A racemic mixture of both enantiomers.[2]
The specific stereoisomer is of paramount importance in biological applications, as most enzymes are stereospecific. For instance, L-malate is a key intermediate in the citric acid cycle (Krebs cycle), whereas D-malate is not.[3] For general chemistry applications like buffering or chelation, the racemic DL-form is often a cost-effective and suitable choice.
Physicochemical Properties Summary
The fundamental properties of disodium DL-malate are summarized below. Note that it is often available in hydrated forms (hemihydrate or trihydrate), which will affect the molecular weight used for preparing solutions.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Na₂O₅ | [5] |
| Molecular Weight (Anhydrous) | 178.05 g/mol | [5] |
| Appearance | White crystalline powder or lumps | |
| Melting Point | Decomposes >300 °C | [2][6] |
| CAS Number (DL-form) | 676-46-0 | [1][5] |
| Hygroscopicity | Hygroscopic | [6] |
Aqueous Solution Chemistry: Buffering and pH Control
One of the primary laboratory applications of sodium malate is as a buffering agent.[2][7] This capacity arises because malic acid is a dicarboxylic acid with two distinct pKa values.
Acid Dissociation and Buffering Range
Malic acid (H₂A) dissociates in two steps:
Where A²⁻ is the malate dianion. A buffer resists changes in pH most effectively when the solution pH is close to the pKa of the buffering species. Therefore, sodium malate buffers are effective in two distinct pH ranges:
-
pH 2.4 to 4.5 (centered around pKa₁)
-
pH 4.1 to 6.2 (centered around pKa₂)
The second buffering range is particularly useful for many biological assays, which often require a slightly acidic to neutral pH.
Experimental Protocol: Preparation of a 100 mM Sodium Malate Buffer (pH 5.0)
This protocol describes the preparation of a buffer solution by adjusting the pH of a disodium malate solution with a strong acid. This approach is straightforward when starting with the fully deprotonated salt.
Materials:
-
Disodium DL-malate (anhydrous, FW: 178.05 g/mol )
-
Deionized (DI) water
-
1 M Hydrochloric acid (HCl) solution
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Methodology:
-
Calculate Required Mass: To prepare 1 liter of a 100 mM (0.1 M) solution, calculate the mass of disodium malate needed:
-
Mass = 0.1 mol/L × 178.05 g/mol × 1 L = 17.805 g
-
-
Dissolution: Weigh out 17.805 g of disodium DL-malate and add it to a beaker containing approximately 800 mL of DI water. Place the beaker on a stir plate and add a stir bar to dissolve the solid completely.
-
pH Adjustment:
-
Place the calibrated pH electrode into the solution. The initial pH will be alkaline.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH. The acid will convert the malate dianion (A²⁻) to the hydrogen malate monoanion (HA⁻).
-
Continue adding acid until the pH of the solution reaches exactly 5.0. This pH is near pKa₂, ensuring maximum buffer capacity.[10]
-
-
Final Volume Adjustment: Carefully transfer the buffer solution into a 1 L volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask to ensure a complete transfer. Add DI water to the calibration mark.
-
Homogenization and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the buffer at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth.[11]
Chelation of Divalent Metal Ions
A key, yet often underutilized, property of sodium malate is its ability to act as a chelating agent.[2][12] The malate anion can bind to metal ions through its two carboxylate groups and its α-hydroxyl group, forming stable, ring-like structures.[13][14]
Mechanism and Significance
Chelation sequesters metal ions, preventing them from participating in unwanted reactions, such as catalyzing oxidative damage or precipitating from solution. This is particularly relevant in biological systems and drug formulations where trace metal ions (e.g., Fe²⁺, Cu²⁺, Ca²⁺, Mg²⁺) are present. The affinity of malate for different metal ions generally follows the order: Cu²⁺ > Ni²⁺ > Co²⁺.[15]
This property is critical for:
-
Stabilizing Formulations: Preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs).
-
Enzyme Assays: Controlling the concentration of free metal cofactors or inhibiting metalloenzymes.
-
Cell Culture: Mitigating the toxicity of heavy metal contaminants in media.
Solubility and Handling
Solubility Profile
Sodium malate is freely soluble in water but has limited solubility in most organic solvents. For instance, it is only slightly soluble in methanol, requiring heat and sonication for dissolution.[6] This high aqueous solubility is due to the ionic nature of the sodium salt and the polar hydroxyl and carboxyl groups of the malate anion.
| Solvent | Solubility | Source(s) |
| Water | Freely Soluble | [1] |
| Ethanol | Slightly Soluble | [16]* |
| Methanol | Slightly Soluble (with heat) | [6] |
| DMSO | Limited Data (expected to be low) | - |
| Note: Solubility data for ethanol is based on the parent compound, malic acid. |
Handling and Storage
As a hygroscopic substance, sodium malate readily absorbs moisture from the atmosphere.[6] Therefore, it is imperative to:
-
Store the compound in a tightly sealed container in a dry environment, such as a desiccator.
-
Minimize the time the container is open to the air.
-
For preparing stock solutions, consider drying the powder in a vacuum oven at a moderate temperature if precise concentration is critical and the material is a hydrate.[4]
Stability and Reactivity
Under standard laboratory conditions, sodium malate is a stable compound. However, researchers should be aware of the following incompatibilities:
-
Strong Oxidizing Agents: Can lead to decomposition.
-
Strong Acids: Will protonate the carboxylate groups, converting the salt back to malic acid. This is the basis for its use in pH adjustment but is an incompatibility if the malate salt form is desired.
Thermal decomposition occurs at temperatures above 300°C.[6]
Analytical Characterization
For quality control and experimental verification, several analytical techniques can be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the malate structure. In D₂O, the spectrum typically shows a doublet of doublets for the proton on the chiral carbon (C2) and two distinct signals for the diastereotopic protons on the adjacent methylene group (C3).[17]
-
Titration: A simple and effective method to determine the purity of a sample is through titration with a standardized acid, such as perchloric acid in a non-aqueous solvent like glacial acetic acid.[4][5]
-
FTIR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, including the broad O-H stretch from the hydroxyl group and water of hydration, and the strong carboxylate (COO⁻) stretches.
References
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PubChem. (n.d.). Malic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Bionity.com. (n.d.). Malic acid. Retrieved from [Link]
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Kaczmarek, M., & Warnke, Z. (2010). Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids. Molecules, 15(4), 2372-2384. Retrieved from [Link]
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ResearchGate. (n.d.). Speciation diagram of free malic showing the pKa values of the two carboxylates. Retrieved from [Link]
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ResearchGate. (2020, August 10). Formation of Metal Complexes with Malate Anions: Quantum-Chemical Modeling. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Chelating formulas between malic acid and Ni²⁺. Retrieved from [Link]
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Wikipedia. (n.d.). Malic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]
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Ataman Kimya. (n.d.). SODIUM MALATE. Retrieved from [Link]
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SpectraBase. (n.d.). Sodium-malate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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FAO/WHO Expert Committee on Food Additives. (1992). SODIUM DL-MALATE. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium malate. Retrieved from [Link]
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ChemBK. (2024, July 10). DL-Disodium malate. Retrieved from [Link]
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ResearchGate. (2006, August). Stability constants for some 1:1 metal–carboxylate complexes. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
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ResearchGate. (2021, August). Maleic acid assisted improvement of metal chelation and antioxidant metabolism confers chromium tolerance in Brassica juncea L. Retrieved from [Link]
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ResearchGate. (2015, September 22). How to prepare sodium malonate buffer for manganese peroxidase activity?. Retrieved from [Link]
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The Good Scents Company. (n.d.). sodium malate. Retrieved from [Link]
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Wikipedia. (n.d.). Chelation. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). BUFFERS. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Neuman, R. C. (n.d.). 5: Organic Spectrometry. Retrieved from [Link]
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Unknown. (n.d.). buffer-preparation.pdf. Retrieved from [Link]
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Temple, J. W. (1929). Maleate Buffer 0.05M. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000744). Retrieved from [Link]
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precisionFDA. (n.d.). SODIUM MALATE. Retrieved from [Link]
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ResearchGate. (2019, August). Solubility of DL-malic acid in water, ethanol and in mixtures of ethanol plus water. Retrieved from [Link]
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ResearchGate. (2010, August). Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate. Retrieved from [Link]
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International Union of Pure and Applied Chemistry. (1983). SOLUBILITY DATA SERIES. Retrieved from [Link]
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